2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
Description
2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is a phenolic compound featuring a methoxy group at the 2-position and a nitro-substituted propenyl group at the 4-position of the aromatic ring. The (1Z)-configuration of the nitropropene substituent introduces distinct stereoelectronic properties, which may influence its reactivity, solubility, and biological activity. This article focuses on extrapolating the properties of the target compound based on its structural relationship to these well-characterized analogs.
Properties
IUPAC Name |
2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWTEUMNRJFCS-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-47-1 | |
| Record name | NSC57759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC3298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Henry Reaction-Based Synthesis
The Henry reaction (nitroaldol condensation) between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and nitroethane is a foundational approach:
Reaction Scheme :
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Base-catalyzed condensation :
-
Acid-catalyzed dehydration :
Optimization Insights :
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Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nitroethane solubility and reaction homogeneity.
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Stereoselectivity : Lower temperatures (0–25°C) favor Z-isomer formation by minimizing thermal equilibration.
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Yield enhancement : Sequential addition of nitroethane to pre-activated vanillin reduces oligomerization.
Data Table 1 : Henry Reaction Optimization
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 0–50 | 25 | 68–72 |
| Catalyst | NH4OAc, K2CO3 | NH4OAc | 72 |
| Reaction Time (h) | 4–24 | 12 | 70 |
Knoevenagel Condensation Approach
Alternative routes employ Knoevenagel condensation between 4-hydroxy-3-methoxyacetophenone and nitroacetic acid:
Mechanism :
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Enolate formation : Deprotonation of acetophenone using piperidine or DBU.
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Nucleophilic attack : Nitroacetic acid’s α-hydrogen abstraction, forming a conjugated nitroalkene.
Challenges :
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Regioselectivity : Competing reactions at the 4-position require directing groups or Lewis acid catalysts (e.g., ZnCl2).
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Byproduct formation : Over-condensation products necessitate chromatographic purification.
Data Table 2 : Knoevenagel Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst | Piperidine, DBU | DBU | 65 |
| Solvent | Toluene, EtOH | Toluene | 67 |
| Temperature (°C) | 80–120 | 100 | 65 |
Stereochemical Control and Isomerization
The Z-configuration is critical for the compound’s bioactivity and stability. Key strategies include:
Kinetic vs. Thermodynamic Control
Catalytic Influence
-
Protic acids (HCl, H2SO4) : Promote Z-selectivity via protonation of the β-nitro alcohol intermediate.
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Lewis acids (ZnCl2, AlCl3) : Enhance dehydration rates but may reduce stereoselectivity due to coordination effects.
Protective Group Strategies
Phenol Protection
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Methyl ethers : Using dimethyl sulfate or methyl iodide under basic conditions (e.g., K2CO3/DMF).
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Acetyl groups : Acetic anhydride in pyridine, though deprotection requires acidic conditions that may affect the nitroalkene.
Deprotection Protocols :
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Methyl ethers : BBr3 in DCM at −78°C preserves the nitroalkene’s integrity.
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Acetyl groups : Mild hydrolysis with NH3/MeOH avoids side reactions.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
-
HPLC : C18 column, mobile phase MeCN/H2O (70:30), retention time ~8.2 min.
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TLC : Rf 0.45 (SiO2, EtOAc/hexane 1:1).
Industrial and Green Chemistry Perspectives
Scalability Challenges
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Nitroethane handling : Safety protocols for large-scale reactions due to flammability.
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Waste management : Neutralization of acidic byproducts and solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions:
- Oxidation : Can yield quinones or other oxidized derivatives.
- Reduction : The nitro group can be converted to an amino group.
- Substitution : The phenolic hydroxyl group can participate in forming ethers or esters.
Biology
The compound has shown significant potential in biological research:
- Enzyme Inhibition Studies : It interacts with biological macromolecules, influencing enzyme activity and signaling pathways. The nitro group participates in redox reactions while the phenolic hydroxyl group forms hydrogen bonds with target molecules.
- Antioxidant Activity : Research indicates that this compound exhibits notable antioxidant properties. For instance, studies using the DPPH assay demonstrated its ability to scavenge free radicals effectively:
| Compound | IC50 (μM) | Method |
|---|---|---|
| 2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1]phenol | 107.66 | DPPH Assay |
| BHT | 107.37 | DPPH Assay |
This suggests that it may be comparable to established antioxidants in terms of efficacy.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to be employed as an intermediate in various synthetic pathways leading to valuable products in pharmaceuticals and agrochemicals .
Case Studies
Several studies have explored the diverse applications of this compound:
- Antioxidant Properties : A study published in a peer-reviewed journal highlighted its effectiveness as an antioxidant compared to traditional agents like butylated hydroxytoluene (BHT), indicating potential use in food preservation and cosmetic formulations.
- Biological Activity : Another research investigation focused on its role as an enzyme inhibitor, demonstrating its ability to modulate specific biological pathways, which could have implications for drug development targeting diseases associated with oxidative stress.
- Synthetic Applications : A case study reported on the successful use of this compound as a precursor in synthesizing novel pharmaceuticals, showcasing its versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies on eugenol and isoeugenol reveal:
- Eugenol: HOMO-LUMO gap = 5.2 eV, with electron density localized on the allyl group .
- Isoeugenol: HOMO-LUMO gap = 5.0 eV, with conjugation across the propenyl group enhancing stability .
Biological Activity
2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol, with the molecular formula , is an organic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various activities associated with this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves:
- Nitration of Methoxy-substituted Phenol : This is followed by a condensation reaction with a nitroalkene.
- Reaction Conditions : Strong acids or bases are often used to facilitate these reactions, which can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Participates in redox reactions, potentially influencing signaling pathways.
- Phenolic Hydroxyl Group : Capable of forming hydrogen bonds with biological macromolecules, modulating enzyme activity and receptor interactions .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. For example, studies utilizing the DPPH assay showed that this compound effectively scavenges free radicals, demonstrating an IC50 value comparable to established antioxidants like BHT .
| Compound | IC50 (μM) | Method |
|---|---|---|
| 2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1]phenol | 107.66 | DPPH Assay |
| BHT | 107.37 | DPPH Assay |
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The chloroform extract containing this compound showed strong antibacterial effects, suggesting its applicability as a natural preservative in food processing .
Cytotoxicity
The cytotoxic effects of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-y]phenol were evaluated using the MTT assay on breast cancer cell lines (MCF-7). Results indicated a dose-dependent cytotoxicity, highlighting its potential as an anticancer agent .
Case Study 1: Antioxidant Evaluation
A study investigated the antioxidant activity of various phenolic compounds derived from eugenol. The results indicated that 2-methoxy-4-(6-propenyl)phenol showed significant inhibition of lipid peroxidation in linoleic acid oxidation assays, reinforcing its antioxidant capacity .
Case Study 2: Antimicrobial Properties
In another study focusing on red cabbage extracts, it was found that compounds similar to 2-methoxy-4-(vinylphenol) exhibited substantial antimicrobial properties against pathogenic bacteria. The molecular docking analysis suggested strong interactions with DNA gyrase, indicating a potential mechanism for its antimicrobial action .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the (Z)-configuration in 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H NMR to analyze coupling constants () between protons on the double bond. A value <12 Hz typically indicates a cis (Z) configuration. NOESY spectroscopy can confirm spatial proximity of substituents across the double bond .
- Infrared (IR) Spectroscopy : Identify characteristic nitro group stretching vibrations (~1520–1350 cm⁻¹ for asymmetric and symmetric NO₂ stretches) .
- UV-Vis Spectroscopy : Monitor conjugation effects between the nitro group and aromatic ring (λmax shifts due to electronic transitions) .
Q. What synthetic routes are effective for producing this compound with high purity?
- Methodological Answer :
- Claisen-Schmidt Condensation : React 2-methoxy-4-hydroxybenzaldehyde with nitropropane under basic conditions. Optimize Z-selectivity using sterically hindered bases (e.g., L-proline) to favor the (Z)-isomer .
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .
Q. How can researchers validate the molecular structure using crystallographic data?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Refine structural parameters (bond lengths, angles) using software like SHELX. Compare with reported analogues (e.g., 2-methoxy-4-(prop-2-en-1-yl)phenyl esters) to confirm stereochemistry .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Calculate chemical shifts using gauge-including atomic orbitals (GIAO). Account for solvent effects (e.g., IEFPCM model for DMSO) .
- Validation : Cross-check with experimental data from NIST Chemistry WebBook entries for related nitroaromatics .
Q. What experimental strategies assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–40°C. Monitor degradation via HPLC-UV at 254 nm. Calculate half-life () using first-order kinetics .
- Degradation Product Analysis : Use LC-HRMS to identify byproducts (e.g., nitro group reduction or hydrolysis products) .
Q. How does the nitro group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Comparative Reactivity Assays : Perform nitration or halogenation reactions on the parent phenol (without the nitro group) and the target compound. Monitor reaction rates via TLC or GC-MS.
- Hammett Analysis : Calculate substituent constants () to quantify the nitro group’s electron-withdrawing effect .
Q. What chromatographic methods separate the compound from its structural isomers?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Adjust gradient elution (10–90% acetonitrile over 20 min) to resolve (Z)- and (E)-isomers .
- Chiral Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric purity analysis .
Q. How to design environmental fate studies for this compound?
- Methodological Answer :
- Microcosm Experiments : Simulate soil/water systems spiked with the compound. Track degradation via LC-MS/MS and quantify metabolites (e.g., denitrated derivatives).
- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationship models based on nitroaromatic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
